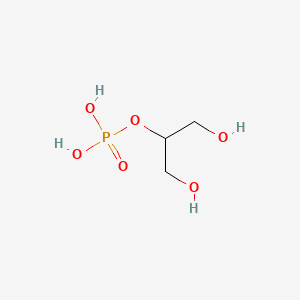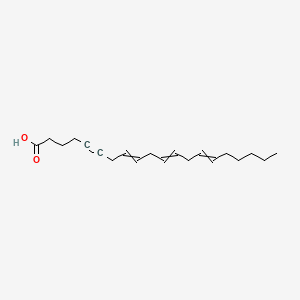
Bullatacinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bullatacinone is an oligosaccharide.
Scientific Research Applications
Cytotoxic Properties and Antitumor Activity
- Cytotoxic Analogues and Cell Cycle Effects: A study by Rodier et al. (2001) found that analogues of acetogenin, including those related to bullatacinone, showed cytotoxic properties against leukemia cells and interesting cell cycle effects, although they were less potent than this compound itself (Rodier et al., 2001).
- Antitumor Effects in Human Hepatocarcinoma: Bullatacin, an annonaceous acetogenin similar to this compound, demonstrated potent antitumor effects by inducing apoptosis in human hepatocarcinoma cell line 2.2.15, as reported by Chih et al. (2001) (Chih et al., 2001).
- Reduction of Intracellular cAMP and cGMP Levels: Chiu et al. (2003) researched the effects of bullatacin on intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) levels in 2.2.15 cells, finding that a decrease in these levels played a crucial role in bullatacin-induced apoptosis (Chiu et al., 2003).
- Induction of Apoptosis in Hepatocellular Carcinoma: Bullatacin was also found to induce apoptosis in the human hepatocellular carcinoma cell line HpG2, as demonstrated by Zhen (2010), suggesting its potential as an antineoplastic agent (Zhen, 2010).
Pharmacological Potential and Biological Activities
- Antibacterial and Antioxidant Activities: Chen et al. (2023) reported that different extracts from Sinningia bullata, which may contain compounds related to this compound, showed significant antibacterial, antioxidant, and cytotoxic activities (Chen et al., 2023).
- Phytochemical Constituents and Antioxidant Activity: Ogundajo et al. (2018) studied Ocotea bullata, investigating its phytochemical constituents and antioxidant activity, relevant for understanding the broader applications of this compound-like compounds (Ogundajo et al., 2018).
Synthesis and Chemical Analysis
- Synthesis of Bullatacin: Tinsley et al. (2005) accomplished the total synthesis of bullatacin, a compound related to this compound, which could facilitate further pharmacological research (Tinsley et al., 2005).
properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(3S,5R)-5-[(11R)-11-hydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30-27-29(26-28(2)38)37(41)42-30/h29-36,39-40H,3-27H2,1-2H3/t29-,30-,31+,32-,33-,34-,35-,36-/m1/s1 |
InChI Key |
KGGVWMAPBXIMEM-ZRTAFWODSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H]3C[C@H](C(=O)O3)CC(=O)C)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O |
synonyms |
2,4-cis-asimicinone 2,4-trans-asimicinone asimicinone bullatacinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




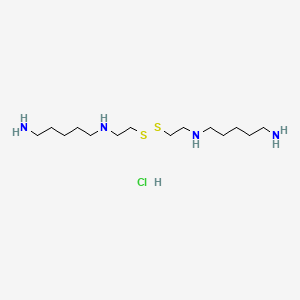
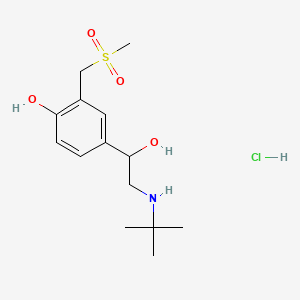
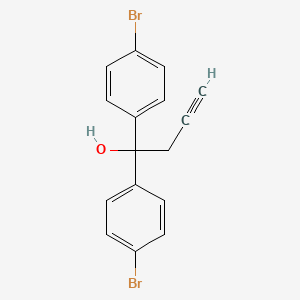
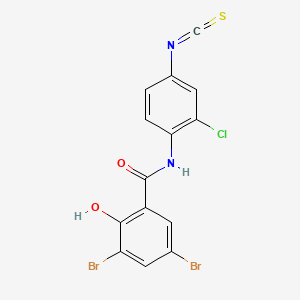
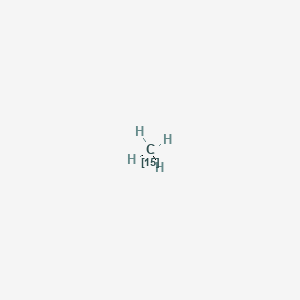

![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)


